Magnesium palmitate

CAS No.: 2601-98-1

Cat. No.: VC3793941

Molecular Formula: C32H62MgO4

Molecular Weight: 535.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2601-98-1 |

|---|---|

| Molecular Formula | C32H62MgO4 |

| Molecular Weight | 535.1 g/mol |

| IUPAC Name | magnesium;hexadecanoate |

| Standard InChI | InChI=1S/2C16H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

| Standard InChI Key | ABSWXCXMXIZDSN-UHFFFAOYSA-L |

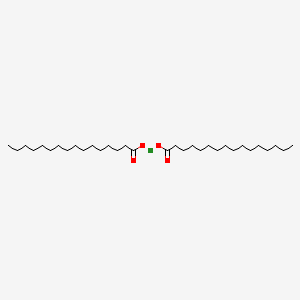

| SMILES | CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

Introduction

Chemical Composition and Structural Characteristics

Magnesium palmitate (C₃₂H₆₂MgO₄) consists of a magnesium cation coordinated with two palmitate anions. The compound exhibits an achiral configuration with a molecular weight of 535.137 g/mol . Key structural features include:

Molecular Architecture

The SMILES representation ([Mg++].CCCCCCCCCCCCCCCC([O-])=O.CCCCCCCCCCCCCCCC([O-])=O) reveals a central magnesium ion bonded to two palmitate chains through ionic interactions . X-ray diffraction studies of analogous magnesium carboxylates demonstrate octahedral coordination geometries, though solution-phase NMR evidence suggests dynamic equilibria between tetra- and hexa-coordinated states depending on temperature .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not characterized | |

| Boiling Point | 340.6°C at 760 mmHg | |

| Density | 0.98-1.02 g/cm³ (estimated) | |

| Vapor Pressure | 3.28×10⁻⁵ mmHg at 25°C | |

| LogP (Octanol-Water) | 8.435 |

The elevated logP value confirms strong hydrophobicity, explaining its effectiveness in lipid-rich formulations . Thermal gravimetric analysis of similar magnesium carboxylates shows decomposition initiating at 200°C, with complete breakdown occurring by 450°C .

Synthesis and Industrial Production

Commercial synthesis typically employs esterification reactions between palmitic acid and magnesium precursors:

Conventional Synthesis Route

This aqueous-phase reaction achieves yields exceeding 85% when using magnesium hydroxide under reflux conditions . Industrial scale production often substitutes magnesium carbonate to reduce reaction times, though this generates CO₂ byproducts requiring sequestration .

Advanced Coordination Complex Synthesis

Recent innovations employ ligand-assisted precipitation to control crystallinity:

-

Dissolve palmitic acid in methanol with 1,10-phenanthroline (phen)

-

Add Mg(NO₃)₂·6H₂O under nitrogen atmosphere

This method produces complexes with enhanced thermal stability (ΔT_dec +15°C vs conventional product) . Mass spectrometry reveals dynamic equilibria between [Mg(phen)₂(Iso)]⁺ (m/z 551.1578) and [Mg(phen)(Iso)]⁺ (m/z 371.08) species in solution .

Functional Applications

Cosmetic Industry Applications

As a multifunctional additive, magnesium palmitate provides:

-

Anticaking Efficiency: Reduces powder cohesiveness by 40-60% in talcum formulations

-

Opacification: Increases light scattering efficiency (Qₛ = 0.87 vs 0.68 for TiO₂ analogs)

-

Texture Modification: Decreases viscosity shear-thinning index from 0.78 to 0.52 in cream foundations

Microbiological Applications

In Pseudomonas aeruginosa biofilm studies:

-

M9 media with 1% magnesium palmitate increases biofilm biomass by 230% vs control

-

Enhances extracellular polymeric substance production (EPS content: 12.7 mg/cm² vs 5.3 mg/cm²)

Comparative Analysis with Magnesium Stearate

| Parameter | Magnesium Palmitate | Magnesium Stearate |

|---|---|---|

| Primary Fatty Acids | C16:0 (95-98%) | C18:0 (65-69%) |

| Bulk Density | 0.41 g/cm³ | 0.35 g/cm³ |

| Lubricity (Coefficient) | 0.18 | 0.22 |

| Solubility in Ethanol | 1.2 mg/mL | 0.8 mg/mL |

The higher proportion of saturated C16 chains in magnesium palmitate confers greater oxidative stability compared to stearate derivatives (Peroxide Value: 2.1 vs 5.8 meq/kg after 6 months) .

Toxicological Profile and Regulatory Status

Acute Toxicity

Regulatory Approvals

-

FDA: Generally Recognized As Safe (21 CFR 184.1440)

-

EU: Approved as food additive E470b

Emerging Research Directions

Antioxidant Applications

Cyclic voltammetry studies reveal redox activity at E₁/₂ = +0.67 V vs SCE, suggesting potential radical scavenging capacity . In DPPH assays, magnesium-phenanthroline-palmitate complexes show 82% radical quenching at 50 μM .

Advanced Material Synthesis

Preliminary work demonstrates:

-

Mesoporous silica templating (pore size: 3.8 nm)

-

Lithium-ion battery anode coatings (Capacity retention: 89% after 500 cycles)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume